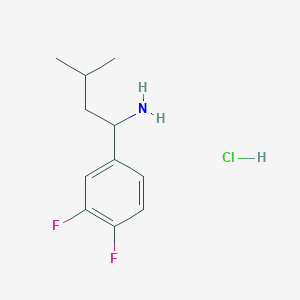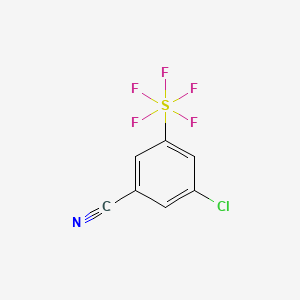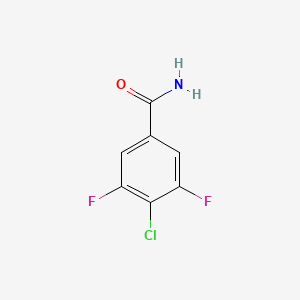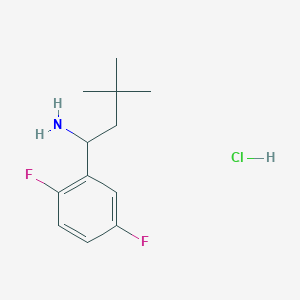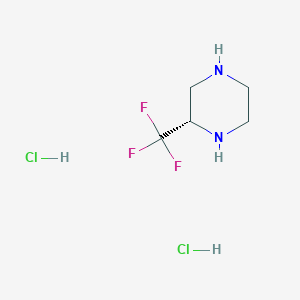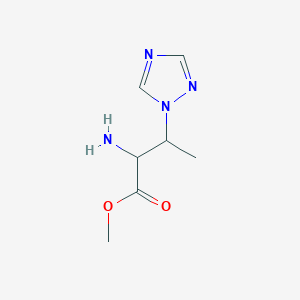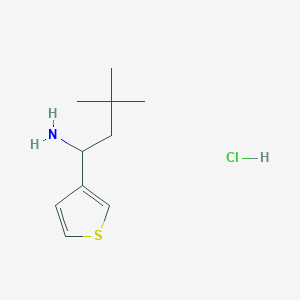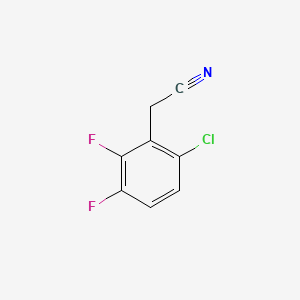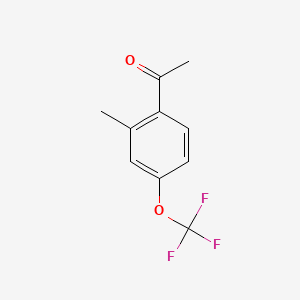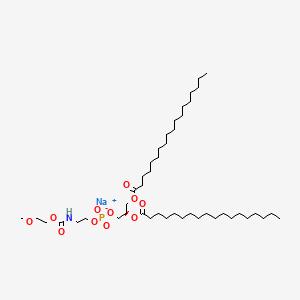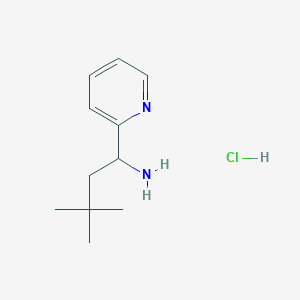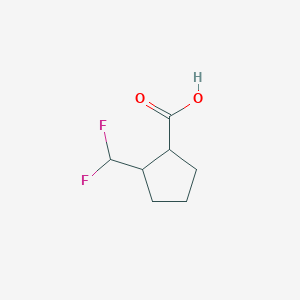
2-(Difluoromethyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
“2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1421601-91-3 . It has a molecular weight of 164.15 . It is usually in liquid form .
Molecular Structure Analysis
The molecular formula of “2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is C7H10F2O2 . The InChI key can be found in the properties of the compound .Aplicaciones Científicas De Investigación
Bio-isostere for Carboxylic Acids
Cyclopentane-1,3-diones, closely related to 2-(Difluoromethyl)cyclopentane-1-carboxylic acid, have been identified as effective bio-isosteres for the carboxylic acid functional group. These compounds demonstrate similar pKa values and can substitute carboxylic acids in drug design. For instance, cyclopentane-1,3-dione derivatives have shown potent activity as thromboxane A2 prostanoid receptor antagonists, indicating their utility in medicinal chemistry (Ballatore et al., 2011). Similarly, cyclopentane-1,2-diones are also investigated as potential carboxylic acid bio-isosteres, with studies confirming their efficacy as thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2014).
Reactivity in Hydrocarbon Oxidation
The reactivity of peroxo adducts related to cyclopentane structures, similar to 2-(Difluoromethyl)cyclopentane-1-carboxylic acid, has been explored. These studies aim to understand the electronic properties of such compounds and evaluate their potential as selective hydrocarbon oxidants. Results indicate that these compounds can undergo various reactions, including nucleophilic reactions at low temperatures and radical autoxidation pathways, suggesting their potential utility in selective hydrocarbon hydroxylation chemistry (Lecloux et al., 1999).
Metabolism in Normal and Neoplastic Tissues
The metabolism of derivatives of cyclopentane carboxylic acids, akin to 2-(Difluoromethyl)cyclopentane-1-carboxylic acid, has been studied in both normal and tumor-bearing mice. These studies provide insights into the distribution, excretion, and metabolism of these compounds, which is crucial for understanding their biological impact and potential therapeutic applications (Sterling et al., 1962).
Safety and Hazards
Propiedades
IUPAC Name |
2-(difluoromethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJEPKUQKEYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)
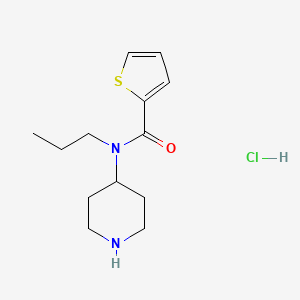
![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
